3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-15(21)17-4-2-6-19(12-17)26(22,23)20(13-16-8-10-24-14-16)9-7-18-5-3-11-25-18/h2-6,8,10-12,14H,7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYATGXJJMQKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The acetyl group is then introduced via acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzenesulfonamide Derivatives
The target compound’s structural analogs differ primarily in substituents on the benzene ring and the nature of the nitrogen-bound groups. Key examples include:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Pharmacological and Physicochemical Properties
While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:
Table 2: Inferred Properties and Activities
Key Observations :
- The target’s moderate logP suggests better membrane permeability than benzothiazole derivatives but lower solubility than enaminones.
Biological Activity
3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, identified by its CAS number 1448035-74-2, is a synthetic organic compound belonging to the sulfonamide class. Its complex structure includes a benzenesulfonamide core functionalized with furan and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 389.5 g/mol. The structure allows for multiple interactions with biological targets, potentially modulating various pathways.
| Property | Value |
|---|---|
| CAS Number | 1448035-74-2 |
| Molecular Formula | C19H19N2O4S |
| Molecular Weight | 389.5 g/mol |
| Functional Groups | Sulfonamide, Furan, Thiophene |
Antiviral Activity
Recent studies have highlighted the potential of heterocyclic compounds in antiviral applications. For instance, derivatives containing furan and thiophene rings have shown promising results against various viruses. While direct studies on this compound are scarce, its structural similarities to known antiviral agents suggest it may possess similar properties.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors due to its multiple functional groups. This interaction could modulate biological pathways involved in disease processes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on related sulfonamide compounds demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. While direct data on this specific compound is lacking, it supports the hypothesis that it could exhibit similar effects due to its structural characteristics.
- Antiviral Potential : Research into similar compounds has shown varying degrees of efficacy against viral infections. For example, derivatives containing furan and thiophene have been evaluated for their antiviral properties against the Tobacco Mosaic Virus (TMV), showing promising results in inhibiting viral replication.
- In vitro Studies : Preliminary in vitro assays are recommended to evaluate the biological activity of this compound against specific bacterial strains and viral models to establish a clearer profile of its efficacy.
Q & A
Q. Key Considerations :
- Optimize stoichiometry to prevent side reactions (e.g., over-alkylation).
- Monitor reaction progress using TLC with UV visualization.
Which analytical techniques are critical for structural elucidation of this compound?
Q. Basic
- NMR Spectroscopy : -NMR (400 MHz, CDCl) to identify acetyl protons (~2.6 ppm) and aromatic protons (6.5–8.0 ppm). -NMR confirms sulfonamide and heterocyclic carbons .
- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals grown via slow evaporation (methanol/water) yield orthorhombic systems with space group .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (293.34 g/mol) .
How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Advanced
Methodology :
Substituent Variation : Synthesize analogs with halogens (Br, Cl), methyl, or trifluoromethyl groups at the acetyl or sulfonamide positions .
Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values.
Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with binding affinity to targets like carbonic anhydrase IX .
Q. Example Table :
| Substituent Position | Group | IC (μM) | LogP |
|---|---|---|---|
| Acetyl (R1) | -COCH | 12.4 | 2.8 |
| R1 | -CF | 8.2 | 3.1 |
| Sulfonamide (R2) | -Br | 15.6 | 3.4 |
What crystallographic strategies resolve challenges in determining this compound’s 3D structure?
Q. Advanced
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data.
- Refinement : SHELXL-2018 for anisotropic displacement parameters. Address twinning with TWINABS .
- Validation : Check for voids (PLATON) and hydrogen bonding (e.g., N–H···O=S interactions) .
How can contradictions in reported biological activity data be resolved?
Q. Advanced
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA). For example, discrepancies in antimicrobial activity may arise from bacterial strain variability.
- Mechanistic Validation : Use siRNA knockdown to confirm target specificity (e.g., dihydropteroate synthase inhibition) .
What computational methods predict this compound’s material science applications?
Q. Advanced
- DFT Calculations : Gaussian 16 to model electronic properties (HOMO-LUMO gap) for organic semiconductor potential .
- Molecular Dynamics : Simulate π-π stacking interactions in thin films (GROMACS, AMBER force fields) .
How can green chemistry principles optimize its synthesis?
Q. Advanced
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalysis : Use Bi(OTf) for Friedel-Crafts acylation (95% yield, 80°C, 4 h) .
- Waste Reduction : Employ continuous flow reactors for scalable, low-waste production .
Which analytical protocols ensure batch-to-batch consistency?
Q. Basic
- Purity Analysis : UPLC-PDA (C18 column, acetonitrile/water) with retention time matching reference .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
What enzymatic targets are prioritized for mechanistic studies?
Q. Advanced
- Carbonic Anhydrase IX : Fluorescence polarization assays with recombinant protein (K determination) .
- Tyrosine Kinases : Radiolabeled ATP competition assays (IC < 10 μM suggests therapeutic potential) .
How are heterocyclic rings (furan/thiophene) exploited in material science?
Q. Advanced
- Conductive Polymers : Electropolymerize thiophene moieties (cyclic voltammetry in 0.1 M TBAP/CHCN) .
- OLED Fabrication : Spin-coat thin films (50 nm) on ITO glass; measure electroluminescence (λ = 520 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
